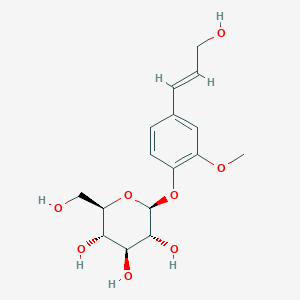

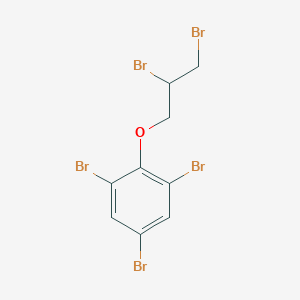

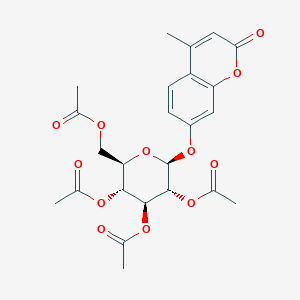

![molecular formula C18H20ClNO2 B030743 tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate CAS No. 454713-41-8](/img/structure/B30743.png)

tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate

説明

Synthesis Analysis

This compound has been synthesized through various methodologies, reflecting its importance in synthetic organic chemistry. A notable method involves a three-step substitution reaction that efficiently produces tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, highlighting the versatility and reactivity of indole derivatives in organic synthesis (Yao et al., 2023). Another approach for synthesizing 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles showcases the efficiency of regioselective reactions in constructing complex indole derivatives (Yang & Denny, 2002).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as NMR, IR, MS, and X-ray diffraction. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate's structure was determined using single crystal X-ray diffraction, showcasing the planarity of the indole ring system and its crystalline properties (Singh, Kant, & Agarwal, 2016).

Chemical Reactions and Properties

The reactivity of tert-butyl 1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate derivatives is highlighted in their ability to undergo a variety of chemical reactions. These reactions include cycloadditions, where α-phenyl-N-tert-butylnitrone reacts with activated nitriles to produce oxadiazoles, demonstrating the compound's utility in synthesizing nitrogen-containing heterocycles (Eberson et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. The crystallographic study of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for example, provides insights into its orthorhombic lattice and the arrangement of molecules, which is essential for the design of materials and drugs (Moriguchi et al., 2014).

科学的研究の応用

Versatile Building Blocks for Synthetic Organic Chemistry : Tert-Butyl Phenylazocarboxylates, which are structurally related, serve as versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions to modify the benzene ring (Jasch, Höfling, & Heinrich, 2012).

Stereoselective Synthesis : These compounds aid in the stereoselective synthesis of other chemicals, like tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which is crucial in producing certain isomers (Boev et al., 2015).

Ligand for Benzodiazepine Receptor : [3H]TCIB, a derivative, acts as a selective, high-affinity ligand for the diazepam insensitive subtype of the benzodiazepine receptor (Gu et al., 1992).

Synthesis of Tert-butyl Esters : These compounds can be synthesized easily, and they find applications in creating tert-butyl esters of indole-5-carboxylic acid and related compounds (Fritsche, Deguara, & Lehr, 2006).

Crystal Structure Analysis : They help in understanding the crystal structure of related compounds, like 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, which reveals the planarity of substituted pyrrole rings (Dazie et al., 2017).

Superdipolarophiles Structure : These compounds exhibit promising structures for a new class of superdipolarophiles, which are important in organic reactions (Eberson et al., 1998).

Synthesis of Substituted 5-Amino-1-(Chloromethyl)-1,2-Dihydro-3H-Benzo[e]indoles : A new short synthesis method for these compounds from Martius Yellow demonstrates efficient regioselective reactions with promising applications in organic synthesis (Yang & Denny, 2002).

Recyclization into Indole Derivatives : Studies show the dependence of recyclization into indole derivatives on the nitrogen atom substituent (Butin et al., 2008).

Synthesis of Halomethyl Derivatives : They can be synthesized and reacted with nucleophilic agents for various reactions (Pevzner, 2003).

Catalyst-Free Synthesis of Fused Tetracyclic Heterocycles : A study demonstrates a catalyst-free method for synthesizing fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives using aromatic aldehydes, amines, and tert-butyl 2,4-di (Li et al., 2013).

特性

IUPAC Name |

tert-butyl 1-(chloromethyl)-1,2-dihydrobenzo[e]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-18(2,3)22-17(21)20-11-13(10-19)16-14-7-5-4-6-12(14)8-9-15(16)20/h4-9,13H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITLNICSYVUFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=C1C=CC3=CC=CC=C32)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431918 | |

| Record name | tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate | |

CAS RN |

454713-41-8 | |

| Record name | tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

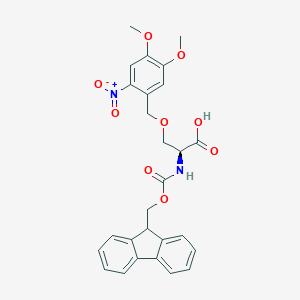

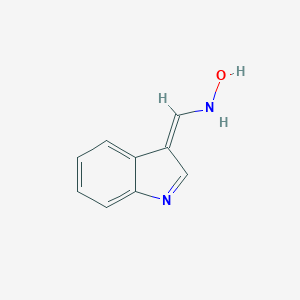

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

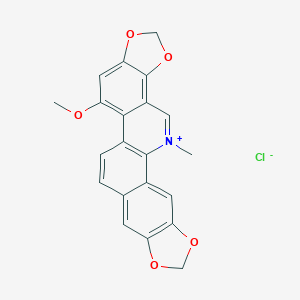

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)